N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

HIV-1 NNRTI Antiviral Pyridazinylthioacetamide

This distinct 4-fluorobenzyl-substituted pyridazinylthioacetamide combines a trimethoxyphenyl pyridazine core with a fluorobenzyl amide tail via a thioether linker. The 4-fluorobenzyl group imparts unique electronic and steric properties critical for target engagement in HIV-1 NNRTI hydrophobic pockets (analog EC50s as low as 0.046 µM) and multi-target anticancer polypharmacology (telomerase/JAK1/STAT3/TLR4). Ideal for late-stage diversification, fluorine-effect SAR, and tubulin binding studies. No primary activity data exist for this exact CAS—procure as a differentiated probe within a validated active chemotype.

Molecular Formula C22H22FN3O4S
Molecular Weight 443.49
CAS No. 899968-71-9
Cat. No. B2893469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
CAS899968-71-9
Molecular FormulaC22H22FN3O4S
Molecular Weight443.49
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C22H22FN3O4S/c1-28-18-10-15(11-19(29-2)22(18)30-3)17-8-9-21(26-25-17)31-13-20(27)24-12-14-4-6-16(23)7-5-14/h4-11H,12-13H2,1-3H3,(H,24,27)
InChIKeySKPYFTDHZSXFDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 899968-71-9): Baseline for Scientific Procurement


N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide (molecular formula C22H22FN3O4S, MW 443.49) is a synthetic pyridazinylthioacetamide that combines a 3,4,5-trimethoxyphenyl-substituted pyridazine core with a 4-fluorobenzyl amide tail via a thioether linker [1]. This compound belongs to a scaffold class shown to possess potent antiviral (HIV-1 NNRTI) and multi-target anticancer (telomerase/JAK1/STAT3/TLR4) activities in close analogs, with EC50 values as low as 0.046 µM in viral replication assays and tumor growth inhibition >79% in vivo for structurally related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates [2][3]. However, no primary research articles or validated biological datasets specifically reporting quantitative activity data for CAS 899968-71-9 itself have been identified in the public domain, making this a compound whose differentiation rests primarily on its distinct structural features within a validated active chemotype.

Why Generic Substitution Fails for Pyridazinylthioacetamide Scaffolds Like CAS 899968-71-9


Within the pyridazinylthioacetamide chemotype, subtle changes to the amide substituent (e.g., cyclopentyl vs. 4-fluorobenzyl vs. acetylphenyl) can profoundly modulate target selectivity, potency, and pharmacokinetics. For instance, N-cyclopentyl analogs (CAS 899968-67-3) demonstrate PDE5 inhibitory and anti-leukemic activity, while N-phenyl analogs (e.g., compound 4l in Shaldam et al., 2024) act as multi-target telomerase/JAK1/STAT3/TLR4 inhibitors with 79% tumor growth inhibition [1]. The 4-fluorobenzyl group in CAS 899968-71-9 introduces distinct electronic and steric properties that cannot be replicated by simple alkyl or unsubstituted aryl amides. Furthermore, the 3,4,5-trimethoxyphenyl motif is a known pharmacophore for tubulin binding, and its conformational accommodation is influenced by the amide tail geometry [2]. Thus, replacing CAS 899968-71-9 with a generic pyridazinylthioacetamide risks losing the specific target engagement profile intended for the fluorobenzyl-modified chemotype.

Quantitative Differentiation Evidence for CAS 899968-71-9: Head-to-Head Comparisons Where Available


HIV-1 Antiviral Potency: Pyridazinylthioacetamide Scaffold Achieves Submicromolar EC50

The pyridazinylthioacetamide scaffold, of which CAS 899968-71-9 is a derivative, has demonstrated potent inhibition of HIV-1 strain IIIB replication. In a comprehensive SAR study, the most active pyridazinylthioacetamide (compound 8k) exhibited an EC50 of 0.046 µM, a CC50 of 99.9 µM, and a viral selectivity index (SI) of 2149 [1]. By contrast, the reference NNRTI nevirapine typically shows an EC50 of ~0.1 µM and SI >1000. While direct data for CAS 899968-71-9 are not yet available, the fluorobenzyl modification may further enhance antiviral selectivity as observed for other halogenated NNRTIs [2].

HIV-1 NNRTI Antiviral Pyridazinylthioacetamide

Multi-Target Anticancer Activity: Telomerase/JAK1/STAT3/TLR4 Inhibition Achieved by Pyridazine-Thioacetamide Analogs

Closely related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide compounds have been rationally designed as multi-target anticancer agents. The optimized candidate 4l demonstrated 64.95% telomerase inhibition and 79% growth inhibition, with additional JAK1 inhibition (0.46-fold change vs pacritinib's 0.33-fold), STAT3 inhibition (0.22-fold change vs sorafenib's 0.33-fold), and TLR4 downregulation (0.81-fold vs resatorvid's 0.29-fold) [1]. In vivo, compound 4l significantly reduced tumor size and mass in a Solid Ehrlich Carcinoma mouse model [1]. CAS 899968-71-9 retains the identical pyridazine-thioacetamide core but substitutes the N-phenyl amide with a 4-fluorobenzyl group, which may alter target selectivity toward specific kinase profiles. The 3,4,5-trimethoxyphenyl group further contributes to tubulin disruption potential, a mechanism validated for combretastatin A-4 analogs (IC50 for tubulin polymerization: 2.6 µM) [2].

Multi-target anticancer Telomerase JAK1 STAT3 TLR4

Fluorine Substitution Effect: 4-Fluorobenzyl Enhances Metabolic Stability Versus Non-Fluorinated Analogs

The 4-fluorobenzyl group in CAS 899968-71-9 provides a metabolic stability advantage over non-fluorinated benzyl or simple alkyl amide analogs. Fluorine substitution at the para position of the benzyl ring is known to block cytochrome P450-mediated hydroxylation, a primary metabolic pathway for benzyl-containing compounds. For example, in a comparable benzyl amide series, para-fluorination increased human liver microsome stability half-life from 12 minutes (unsubstituted) to 45 minutes (4-fluoro) [1]. While direct microsomal stability data for CAS 899968-71-9 are not publicly available, this well-established fluorine effect is predictive of superior pharmacokinetic durability relative to compounds like N-benzyl-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide.

Metabolic stability Fluorine substitution Drug design

Recommended Application Scenarios for CAS 899968-71-9 Based on Quantitative Evidence


HIV-1 NNRTI Lead Optimization Programs Seeking Fluorinated Scaffold Variants

Based on the proven submicromolar antiviral activity of pyridazinylthioacetamides (EC50 0.046–5.46 µM) [1], CAS 899968-71-9 is ideally suited as a late-stage diversification candidate for HIV-1 NNRTI programs. Its 4-fluorobenzyl group may confer resistance to common NNRTI escape mutations such as K103N and Y181C, which are known to compromise first-generation agents like nevirapine. The trimethoxyphenyl pyridazine core retains structural complementarity to the NNRTI hydrophobic pocket.

Multi-Target Oncology Drug Discovery Targeting Hematologic and Solid Tumors

The scaffold's validated activity against telomerase (64.95% inhibition), JAK1/STAT3 signaling, and TLR4-mediated inflammation [2] positions CAS 899968-71-9 as a chemical probe for polypharmacology studies in acute myeloid leukemia, breast cancer (MCF-7), and non-small cell lung cancer (A549). The unique fluorobenzyl tail may fine-tune selectivity away from the parent compound's profile, enabling exploration of kinase inhibition landscapes beyond JAK1.

Structure-Activity Relationship (SAR) Studies on Tubulin-Targeting Agents

The 3,4,5-trimethoxyphenyl motif is a critical pharmacophore for colchicine-site tubulin inhibitors, with combretastatin A-4 as the benchmark (IC50 2.6 µM for tubulin polymerization) [3]. CAS 899968-71-9 combines this motif with a pyridazine-thioacetamide scaffold, which may alter binding kinetics or selectivity for βIII-tubulin isoforms implicated in taxane resistance. Procurement for tubulin polymerization assays and mitotic catastrophe studies is therefore scientifically justified.

Computational Drug Design Libraries for Halogen Bonding and Metabolic Stability Optimization

The 4-fluorobenzyl group engages in distinct C-F···H interactions that can be exploited in structure-based drug design. CAS 899968-71-9 serves as an authentic experimental reference for validating computational models that predict fluorine-mediated binding affinity and metabolic stability enhancements [4]. Its inclusion in screening libraries alongside non-fluorinated analogs enables direct assessment of the fluorine effect in real-world assay outcomes.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.